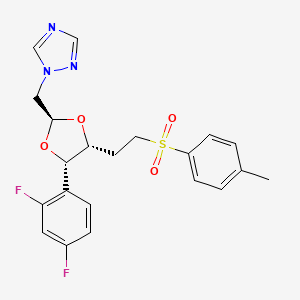

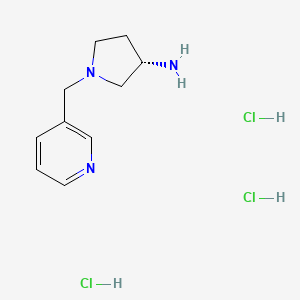

(S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine and its derivatives, including pyrrolidin-3-amine structures, are crucial in medicinal chemistry due to their presence in a wide range of biologically active compounds. These structures contribute significantly to the stereochemistry and pharmacophore exploration of new drug candidates due to their sp^3 hybridization and non-planarity, which enhances three-dimensional molecular coverage through a phenomenon known as "pseudorotation" (Li Petri et al., 2021).

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves a variety of strategies, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. These methods aim to exploit the stereochemistry for biological activity enhancement by modifying the spatial orientation of substituents, affecting the binding mode to enantioselective proteins (Li Petri et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by their saturated five-membered ring, contributing to their stereochemical complexity. This structure allows for various substitutions and modifications, leading to a wide range of biological activities and pharmacological profiles. The non-planarity and possibility for pseudorotation play a crucial role in the molecular interaction of these compounds with biological targets (Li Petri et al., 2021).

Chemical Reactions and Properties

Pyrrolidine derivatives engage in a multitude of chemical reactions, including functionalization at various positions on the ring. These reactions enable the introduction of diverse functional groups, which can significantly alter the chemical and pharmacological properties of the compounds. The reactivity is influenced by the steric factors and the presence of functional groups, which can dictate the selectivity and yield of the reactions (Li Petri et al., 2021).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. These properties are influenced by the molecular structure and the nature of substituents on the pyrrolidine ring. Adjustments to the core structure and functional groups can optimize these compounds for better pharmacokinetic and pharmacodynamic profiles (Li Petri et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are defined by the core pyrrolidine structure and its modifications. These properties are essential for the compound's biological activity and its mechanism of action. For example, the introduction of polar or hydrophobic groups can enhance the compound's ability to interact with specific proteins or receptors, affecting its therapeutic potential and specificity (Li Petri et al., 2021).

Scientific Research Applications

Catalytic Applications

Compounds similar to "(S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride" have been utilized in catalysis, especially in palladium-catalyzed coupling reactions and redox-annulations. For instance, palladacycles designed from ligands with an indole core, including pyridin-ylmethyl motifs, have shown efficiency as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017). Similarly, cyclic amines, closely related to pyrrolidin-3-amine structures, have been involved in redox-annulations with α,β-unsaturated carbonyl compounds, highlighting their relevance in synthetic organic chemistry (Kang et al., 2015).

Coordination Chemistry and Material Science

Flexible unsymmetrical bis(pyridyl) ligands, including pyridin-ylmethylpyrrolidine, have been instrumental in constructing coordination polymers with unique helical structures (Zhang et al., 2013). These structures have implications for material science, particularly in developing materials with novel optical properties or molecular recognition capabilities.

Biological and Medicinal Chemistry Research

Although direct applications of "(S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride" in biological systems are not explicitly mentioned, related pyrrolidine derivatives have been studied for their biological effects, indicating potential for medicinal chemistry applications. Pyrrolidines have been explored for their potential in drug development, owing to their presence in compounds showing various biological activities (Żmigrodzka et al., 2022).

Chemosensors

Derivatives of bis(pyridine-2-ylmethyl)amine have been synthesized as chemosensors for metal ions, demonstrating the potential of pyridin-3-ylmethylpyrrolidin derivatives in detecting metal ions in various environments, including aqueous solutions and biological systems (Zheng et al., 2016).

properties

IUPAC Name |

(3S)-1-(pyridin-3-ylmethyl)pyrrolidin-3-amine;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c11-10-3-5-13(8-10)7-9-2-1-4-12-6-9;;;/h1-2,4,6,10H,3,5,7-8,11H2;3*1H/t10-;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTHLAYAUMYMND-KAFJHEIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CN=CC=C2.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CN=CC=C2.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

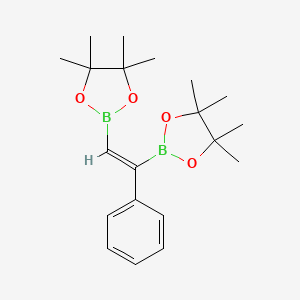

![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)

![3-[(Z)-2-Chlorovinyl]pyridine](/img/structure/B1142947.png)

![Carbamic acid, [2-(2-oxoethyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans-](/img/no-structure.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)